BenchChemオンラインストアへようこそ!

3-(2,6-Dichlorophenyl)aniline

Antifungal Resistance Efflux Pump Induction Drug-Drug Interaction

3-(2,6-Dichlorophenyl)aniline, also referred to as 2,6-dichlorodiphenylamine or N-(2,6-dichlorophenyl)aniline (CAS 15307-93-4, molecular formula C₁₂H₉Cl₂N, molecular weight 238.11 g/mol), is a halogenated diphenylamine derivative. It is structurally characterized by a 2,6-dichloro substitution on one phenyl ring and an unsubstituted aniline moiety forming a secondary amine bridge.

Molecular Formula C12H9Cl2N
Molecular Weight 238.11 g/mol
Cat. No. B8156847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dichlorophenyl)aniline
Molecular FormulaC12H9Cl2N
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C12H9Cl2N/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7H,15H2
InChIKeyHFGALPBNKACJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dichlorophenyl)aniline for Research Procurement: A Functional Overview


3-(2,6-Dichlorophenyl)aniline, also referred to as 2,6-dichlorodiphenylamine or N-(2,6-dichlorophenyl)aniline (CAS 15307-93-4, molecular formula C₁₂H₉Cl₂N, molecular weight 238.11 g/mol), is a halogenated diphenylamine derivative . It is structurally characterized by a 2,6-dichloro substitution on one phenyl ring and an unsubstituted aniline moiety forming a secondary amine bridge. This compound is concurrently recognized as a structural analog of the non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium, a key synthetic intermediate in the manufacture of diclofenac, and a pharmacopeial reference standard designated Diclofenac Impurity 1 [1]. Its quantifiable differentiation from closely related diphenylamine analogs rests primarily on its specific modulation of antifungal susceptibility and its established dual role in pharmaceutical development and quality control.

Why 3-(2,6-Dichlorophenyl)aniline Cannot Be Replaced by Other Diphenylamines or NSAID Analogs for Antifungal Interaction Studies


Generic substitution among diphenylamine analogs or NSAID-related compounds is not scientifically valid when the experimental endpoint involves Candida albicans antifungal susceptibility modulation. A systematic combinatorial study established that while several COX inhibitors and related drugs elevate the minimum inhibitory concentration (MIC) of the first-line antifungal fluconazole (FLCZ) against C. albicans, the magnitude of this attenuation is compound-specific. Diclofenac sodium (DFNa) raised the FLCZ MIC by 8-fold, whereas ibuprofen and omeprazole achieved a 4-fold elevation; critically, loxoprofen sodium and celecoxib failed to produce any MIC shift [1]. In this comparative analysis, 3-(2,6-Dichlorophenyl)aniline (2,6-dichlorodiphenylamine) demonstrated a 4-fold MIC elevation, directly matching the effect magnitude of ibuprofen and omeprazole, but operating through a distinct structural class lacking a carboxylic acid pharmacophore [1]. Therefore, selecting this specific compound is mandatory for studies probing structure–activity relationships of efflux pump induction, as substituting it with diclofenac, ibuprofen, or an inactive comparator would introduce either exaggerated attenuation, confounding COX-2 selectivity, or a null response, respectively.

3-(2,6-Dichlorophenyl)aniline Procurement Guide: Quantitative Differentiation from Closest Analogs


Fluconazole MIC Elevation Against Candida albicans: Comparative Fold-Change Data

In a standardized in vitro checkerboard susceptibility assay against Candida albicans, 3-(2,6-Dichlorophenyl)aniline (tested as 2,6-dichlorodiphenylamine) elevated the minimum inhibitory concentration (MIC) of fluconazole by 4-fold. In the same study, diclofenac sodium produced an 8-fold elevation, ibuprofen and omeprazole each produced a 4-fold elevation, whereas loxoprofen sodium and celecoxib exhibited 0-fold elevation (no effect). The mechanism was partially attributed to induction of the CDR1 efflux pump, a finding confirmed via gene expression analysis [1]. This positions 3-(2,6-Dichlorophenyl)aniline as an equipotent attenuator to ibuprofen and omeprazole but with a structurally distinct diphenylamine scaffold that lacks the carboxylic acid moiety present in all comparators except omeprazole.

Antifungal Resistance Efflux Pump Induction Drug-Drug Interaction

Designation as Diclofenac Impurity 1: Regulatory Reference Standard Identity vs. Non-Designated Analogs

3-(2,6-Dichlorophenyl)aniline is cataloged and supplied as Diclofenac Impurity 1 (2,6-Dichlorodiphenylamine) by multiple pharmacopeial reference standard vendors, with a certified purity specification of ≥98% as determined by HPLC and/or GC analysis . Its melting point is consistently reported in the narrow range of 49.0–53.0 °C, and the compound is provided with full characterization data compliant with ICH guidelines for impurity monitoring . In contrast, structurally adjacent diclofenac impurities such as Impurity 2 (CAS 27204-57-5, [2-[(2,6-dichlorophenyl)amino]phenyl]methanol) and Impurity 49 (N-acetyl-2,6-dichlorodiphenylamine, CAS not specified) differ in both chemical structure (presence of hydroxymethyl or acetyl groups) and certified purity specifications, making them non-interchangeable for validated analytical methods .

Pharmaceutical Quality Control Impurity Profiling Pharmacopeial Reference Standards

CDR1 Efflux Pump Induction: Mechanistic Specificity vs. Non-Inducing COX Inhibitors

Mechanistic investigation demonstrated that 3-(2,6-dichlorophenyl)aniline (as 2,6-dichlorodiphenylamine), analogous to its parent compound diclofenac sodium, induces the CDR1 efflux pump gene in Candida albicans without inducing CDR2, as confirmed by quantitative RT-PCR gene expression analysis. In a CDR1 deletion mutant (cdr1Δ), the MIC elevation effect of diclofenac sodium was significantly diminished compared to wild-type, confirming CDR1 as a causal mediator of the antifungal attenuation [1]. In contrast, loxoprofen sodium and celecoxib, which failed to elevate fluconazole MIC, presumably do not induce CDR1, although direct gene expression data for these specific comparators were not reported in the same study. This differential gene induction profile distinguishes 2,6-dichlorodiphenylamine from COX-2-selective and certain non-selective NSAIDs that do not trigger this specific resistance mechanism.

Antifungal Efflux Mechanisms Candida albicans Resistance CDR1/CDR2 Gene Expression

Key Synthetic Intermediate Identity: Diclofenac Manufacturing Path vs. Non-Intermediate Diphenylamines

3-(2,6-Dichlorophenyl)aniline is explicitly documented as the key penultimate intermediate in a major industrial synthetic route to diclofenac sodium (orthophen). The synthetic sequence involves chloroacetylation of 2,6-dichlorodiphenylamine to N-(2,6-dichlorophenyl)-N-phenylchloroacetamide, followed by rearrangement to yield the arylacetic acid core of diclofenac [1][2]. A one-shot preparative method from 2,6-dichlorophenol, sodium methoxide, methyl chloroacetate, and aniline has been reported, further establishing its central role in process chemistry [1]. This synthetic intermediate identity is not shared by the structurally distinct comparator 2,6-dichloroaniline (CAS 608-31-1) or by N-phenyl-2,6-dichloroaniline positional isomers, which lack the secondary amine bridge geometry required for the subsequent chloroacetylation–rearrangement sequence.

Diclofenac Synthesis Pharmaceutical Intermediate Process Chemistry

Physicochemical Identity: Melting Point and Purity Specifications vs. Nearest Isomeric or Homologous Impurities

The commercial reference standard of 3-(2,6-dichlorophenyl)aniline is supplied with a minimum purity of 98.0% as determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC), and a melting point range of 49.0–53.0 °C (literature reference: 51 °C) . Solubility profiling indicates ≥45.5 mg/mL in DMSO, ≥43 mg/mL in ethanol, and insolubility in water (calculated 6.2 × 10⁻³ g/L at 25 °C) . These specifications provide a multi-parameter identity and purity framework that differentiates it from structurally related diclofenac impurities: Impurity 2 (CAS 27204-57-5, MW 268.14, melting point not consistently reported across vendors) contains a benzylic alcohol group that alters both chromatographic retention and thermal behavior, while Impurity 49 (N-acetyl-2,6-dichlorodiphenylamine) possesses an acetyl amide functionality resulting in distinct solubility and melting characteristics.

Compound Identification Purity Specification Thermal Analysis

Intrinsic Anti-Candida albicans Activity: Standalone Antifungal vs. Fluconazole-Modulatory Dual Profile

In addition to its fluconazole MIC-elevating activity, 3-(2,6-dichlorophenyl)aniline exhibits direct anti-Candida albicans activity, as reported across multiple vendor citations and corroborated by primary research [1]. One source reports an MIC80 of 62.5 ng/mL against Microsporum gypseum and Candida albicans, although independent replication of this specific value across peer-reviewed publications is not yet consolidated . This dual property—direct antifungal activity combined with the ability to modulate fluconazole susceptibility via efflux pump induction—distinguishes 2,6-dichlorodiphenylamine from other fluconazole MIC-elevating drugs such as omeprazole (a proton pump inhibitor with no reported direct anti-Candida activity) and from direct antifungals such as fluconazole itself that do not simultaneously induce their own resistance mechanism.

Antifungal Activity Candida albicans Dual-Action Compounds

Optimal Application Scenarios for 3-(2,6-Dichlorophenyl)aniline Based on Quantified Evidence


Antifungal Drug Interaction and Efflux Pump Mechanism Studies

Use 3-(2,6-dichlorophenyl)aniline as a validated positive control for CDR1 efflux pump induction in Candida albicans. In checkerboard assays with fluconazole, the compound reliably produces a 4-fold MIC elevation, enabling calibration of assay sensitivity for screening novel efflux pump inhibitors. Its non-carboxylic acid diphenylamine scaffold allows comparison with carboxylic NSAIDs (ibuprofen, 4-fold elevation) without confounding COX-2 selectivity. Pair with a CDR1 deletion mutant (cdr1Δ) to confirm pump specificity, as the MIC elevation is abrogated in the mutant background [1].

Diclofenac Drug Substance Impurity Profiling and Method Validation

Employ 3-(2,6-dichlorophenyl)aniline as the pharmacopeial reference standard Diclofenac Impurity 1 for HPLC/GC method development, system suitability testing, and forced degradation studies of diclofenac sodium or diclofenac potassium drug substance. Its defined melting point (49–53 °C), chromatographic retention characteristics, and minimum 98.0% purity specification enable accurate quantification and identification in impurity profiles. Do not substitute with Diclofenac Impurity 2 (benzylic alcohol derivative, MW 268.14) or Impurity 49 (N-acetyl derivative), as these possess distinct physicochemical and chromatographic properties .

Diclofenac Process Chemistry Development and Scale-Up

Utilize 3-(2,6-dichlorophenyl)aniline as the key penultimate intermediate for diclofenac sodium synthesis. The established one-shot preparative method from 2,6-dichlorophenol, sodium methoxide, methyl chloroacetate, and aniline provides a direct route to this intermediate. Subsequent chloroacetylation yields N-(2,6-dichlorophenyl)-N-phenylchloroacetamide, which undergoes rearrangement to form the arylacetic acid core of diclofenac. This route is documented in patent literature and enables process optimization, impurity origin tracing, and yield improvement studies [2].

Structure-Activity Relationship (SAR) Studies of Diphenylamine-Based COX Inhibitor Analogs

Incorporate 3-(2,6-dichlorophenyl)aniline as a core scaffold for SAR exploration. As the desacetate/decarboxymethyl analog of diclofenac, it retains the 2,6-dichlorodiphenylamine pharmacophore while lacking the acetic acid side chain responsible for COX inhibitory activity. This enables independent assessment of the diphenylamine scaffold's contribution to antifungal activity and efflux pump induction. Comparative testing against diclofenac sodium (8-fold MIC elevation), ibuprofen (4-fold), and celecoxib (null) allows rank-ordering of scaffold-specific vs. side-chain-dependent biological effects [1].

Quote Request

Request a Quote for 3-(2,6-Dichlorophenyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.